molecular formula C20H23FN2O3 B5162627 1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5162627
M. Wt: 358.4 g/mol
InChI Key: IFCCUPWZQBPCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as Compound X, is a synthetic compound that has been researched for its potential use in various scientific applications.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. It has been found to have a high affinity for certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders. Additionally, it has been found to have antioxidant properties, which may contribute to its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X in lab experiments is its high potency, which allows for lower concentrations to be used. Additionally, its synthetic nature allows for consistent and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential use in cancer research. Finally, there is potential for the development of new compounds based on the structure of 1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X, which may have even greater potential for use in various scientific applications.

Synthesis Methods

1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X can be synthesized using a multi-step process that involves the reaction of various chemicals such as 2-fluorobenzylamine, 5-methyl-2-furanecarboxaldehyde, and piperidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide X has been researched for its potential use in various scientific applications such as drug discovery, neuroscience, and cancer research. It has been found to have potential as a neuroprotective agent, as well as an inhibitor of certain cancer cell lines. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[2-(5-methylfuran-2-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-14-6-8-17(26-14)10-11-22-20(25)16-7-9-19(24)23(13-16)12-15-4-2-3-5-18(15)21/h2-6,8,16H,7,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCCUPWZQBPCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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